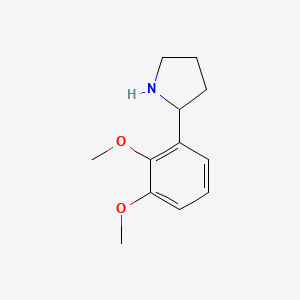

2-(2,3-Dimethoxyphenyl)pyrrolidine

Description

Contextualization of Pyrrolidine (B122466) as a Pharmacologically Privileged Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "pharmacologically privileged scaffold." researchgate.nettandfonline.com This designation stems from its frequent appearance in a vast number of natural products, pharmaceuticals, and bioactive compounds. frontiersin.orgchemicalbook.com Its prevalence is attributed to a combination of favorable physicochemical and structural properties.

The saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional character that is advantageous for exploring pharmacophore space, a concept crucial in drug design. researchgate.netnih.gov This non-planarity, a phenomenon known as "pseudorotation," allows the ring to adopt various low-energy conformations, enabling it to interact favorably with the three-dimensional binding sites of biological targets like proteins and enzymes. researchgate.netnih.gov The sp³-hybridized carbon atoms of the pyrrolidine ring contribute to this stereochemical complexity, and the spatial orientation of substituents on the ring can significantly influence the biological profile of a molecule. nih.govdntb.gov.ua

Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, crucial for molecular interactions with biological macromolecules. nih.gov The nitrogen also serves as a key point for chemical modification, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov The versatility of the pyrrolidine scaffold is demonstrated by its presence in a wide array of therapeutic agents with activities including anticancer, antiviral, anti-inflammatory, and antidiabetic properties. tandfonline.comnih.gov

Significance of Dimethoxyphenyl Moieties in Bioactive Compounds

The dimethoxyphenyl moiety, a benzene (B151609) ring substituted with two methoxy (B1213986) groups, is another structural feature frequently encountered in biologically active molecules. The presence and position of the methoxy groups (-OCH3) can profoundly influence a compound's pharmacological properties. Methoxy groups can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, the 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl substitution patterns are found in numerous compounds with demonstrated anticancer activity. mdpi.com These moieties can contribute to the molecule's ability to interact with specific biological targets. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while the aromatic ring can participate in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, within the binding pockets of proteins.

Overview of Current Research Trajectories for 2-(2,3-Dimethoxyphenyl)pyrrolidine and its Derivatives

Current research on this compound and its derivatives is primarily focused on their synthesis and the exploration of their potential biological activities. The core structure, combining the privileged pyrrolidine scaffold with the bioactive dimethoxyphenyl moiety, provides a rich platform for the design and development of novel compounds with potential therapeutic applications.

Synthetic efforts often involve multi-step sequences to construct the pyrrolidine ring and introduce the desired substitution patterns. researchgate.netresearchgate.net Researchers are exploring various synthetic methodologies to create libraries of derivatives with modifications at different positions of both the pyrrolidine ring and the phenyl ring. These modifications aim to probe the structure-activity relationships (SAR) and identify key structural features responsible for any observed biological effects.

The biological evaluation of these compounds is a major research trajectory. Given the pharmacological profiles of related structures, investigations are likely to encompass a broad range of activities. For example, derivatives of pyrrolo[2,3-d]pyrimidine are being investigated as kinase inhibitors for cancer therapy. nih.govmdpi.comnih.gov The structural similarity suggests that this compound derivatives could also be explored for their potential as anticancer agents.

Furthermore, the known neurotoxic and cardiotoxic activities of some phenethylamine (B48288) derivatives with dimethoxy substitutions, such as the NBOMe compounds, highlight the importance of thorough toxicological evaluation in the research of new dimethoxyphenyl-containing compounds. wikipedia.orgwikipedia.org While structurally distinct, this underscores the need to carefully assess the safety profiles of novel this compound derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-7-3-5-9(12(11)15-2)10-6-4-8-13-10/h3,5,7,10,13H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHUXEOLUCUQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402339 | |

| Record name | 2-(2,3-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-41-1 | |

| Record name | 2-(2,3-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Stereochemical Elucidation of 2 2,3 Dimethoxyphenyl Pyrrolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(2,3-dimethoxyphenyl)pyrrolidine, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the dimethoxyphenyl group. The aromatic protons of the 2,3-dimethoxyphenyl substituent would appear in the downfield region, typically between 6.8 and 7.5 ppm. The specific splitting patterns of these protons are dictated by their coupling with adjacent protons on the aromatic ring. The methoxy (B1213986) groups (OCH₃) would each produce a singlet, likely in the range of 3.8 to 4.0 ppm. The protons on the pyrrolidine ring would resonate in the upfield region, generally between 1.5 and 4.0 ppm. The proton at the C2 position, being adjacent to both the nitrogen atom and the aromatic ring, would be the most downfield of the pyrrolidine protons. The complexity of the pyrrolidine proton signals is often due to overlapping multiplets. semanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the dimethoxyphenyl group would resonate in the downfield region (around 110-160 ppm), with the carbons bearing the methoxy groups being the most deshielded. The carbons of the methoxy groups themselves would appear around 55-60 ppm. The pyrrolidine ring carbons would be found in the upfield region of the spectrum. The C2 carbon, attached to the aromatic ring, would be the most downfield of the pyrrolidine carbons.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitive structural assignment.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyrrolidine ring and on the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, enabling the assignment of each proton to its corresponding carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine-H2 | 3.5 - 4.0 | 60 - 65 |

| Pyrrolidine-H3 | 1.8 - 2.2 | 25 - 30 |

| Pyrrolidine-H4 | 1.6 - 2.0 | 23 - 28 |

| Pyrrolidine-H5 | 2.8 - 3.2 | 45 - 50 |

| Aromatic-H | 6.8 - 7.5 | 110 - 125 |

| Methoxy-H | 3.8 - 4.0 | 55 - 60 |

| Aromatic-C (C-O) | - | 145 - 160 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C₁₂H₁₇NO₂, the theoretical exact mass can be calculated. nih.gov Experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a measured m/z value that matches the theoretical value to within a few parts per million (ppm). This high degree of accuracy provides unambiguous confirmation of the elemental composition and, consequently, the molecular formula of the synthesized compound. researchgate.net

Table 2: Molecular Formula and Calculated Exact Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol nih.gov |

| Exact Mass | 207.12593 Da nih.gov |

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral molecules. To perform this analysis on this compound, a suitable single crystal of either one of its enantiomers or a salt thereof with a chiral counter-ion would be required. The diffraction pattern of X-rays passing through the crystal lattice allows for the calculation of the precise spatial coordinates of each atom in the molecule. nih.govredalyc.org

This technique would not only confirm the connectivity of the atoms but would also reveal the puckering of the pyrrolidine ring and the relative orientation of the 2,3-dimethoxyphenyl group. Crucially, for a chiral crystal, the analysis can determine the absolute configuration (R or S) at the C2 stereocenter. This is often achieved by analyzing the anomalous dispersion of the X-rays, which is sensitive to the handedness of the crystal structure.

Chiral Chromatography for Enantiomer Separation and Characterization

Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers (R and S). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers. nih.govnih.gov

The separation is based on the differential interaction of the two enantiomers with the chiral environment of the CSP. youtube.com CSPs are often based on chiral selectors such as derivatized polysaccharides (e.g., cellulose (B213188) or amylose), cyclodextrins, or proteins, which are immobilized on a solid support. nih.gov The formation of transient diastereomeric complexes between the enantiomers and the CSP leads to different retention times, allowing for their separation and individual quantification. The choice of the specific CSP and the mobile phase composition are critical for achieving optimal resolution of the enantiomers.

Analysis of Stereoisomer-Specific Structural Conformations

The two enantiomers of this compound, while having the same connectivity, will have distinct three-dimensional conformations that can influence their properties. The five-membered pyrrolidine ring is not planar and typically adopts one of two puckered conformations: the envelope (with one atom out of the plane of the other four) or the twist (with two atoms out of the plane). The specific conformation adopted is influenced by the substituents on the ring.

For this compound, the bulky aromatic group at the C2 position will have a significant impact on the ring's conformation and its rotational orientation. The R and S enantiomers will position the 2,3-dimethoxyphenyl group in mirror-image spatial arrangements. Computational modeling, in conjunction with NMR data (particularly nuclear Overhauser effect, NOE, studies), can be used to determine the preferred conformations of each enantiomer. These studies can reveal the dihedral angles between the pyrrolidine ring and the aromatic ring, as well as the most stable puckering of the pyrrolidine ring for each stereoisomer.

In Vitro and in Vivo Pharmacological Evaluation of 2 2,3 Dimethoxyphenyl Pyrrolidine Analogues

Anticancer Activity Studies

The investigation into the anticancer potential of 2-(2,3-dimethoxyphenyl)pyrrolidine analogues has primarily revolved around their ability to inhibit the growth of and induce death in cancer cells.

Antiproliferative and Cytotoxic Effects on Human Cancer Cell Lines

The cytotoxic and antiproliferative activities of various analogues containing the pyrrolidine (B122466) or pyrrolidone core, often with methoxyphenyl substitutions, have been evaluated against a range of human cancer cell lines.

A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated notable anticancer activity against human A549 lung epithelial cells. cancer.gov The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures significantly enhanced this activity, reducing cell viability to 28.0% and 29.6%, respectively. cancer.gov

In another study, novel spiro[pyrrolidine-2,3′-oxindoles] were synthesized and tested against human lung (A549) and liver (HepG2) cancer cell lines. Five of these compounds displayed significant anticancer activity against A549 cells, with IC50 values ranging from 34.99 to 47.92 µM. nih.gov Six compounds showed promising activity against HepG2 cells, with IC50 values between 41.56 and 86.53 µM. nih.gov

Furthermore, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated for their antiproliferative activity against MCF-7 breast cancer cells. One compound, in particular, exhibited a potent effect with an IC50 value of 0.013 µM. nih.gov

The following table summarizes the antiproliferative activity of selected pyrrolidine analogues against various cancer cell lines.

Antiproliferative Activity of this compound Analogues| Compound Type | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Spiro[pyrrolidine-2,3′-oxindoles] | A549 | 34.99 - 47.92 | nih.gov |

| Spiro[pyrrolidine-2,3′-oxindoles] | HepG2 | 41.56 - 86.53 | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 0.013 | nih.gov |

| Pyrrolidine derivative (SS13) | HCT116 | 3.2 ± 0.1 | nih.gov |

| Pyrrolidine derivative (SS13) | Caco-2 | 2.17 ± 1.5 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC3 | 0.19 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (10b) | MCF-7 | 1.66 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 | 4.55 | nih.gov |

Evaluation of Selectivity Against Immortalized Normal Cell Lines

A critical aspect of cancer chemotherapy is the selective targeting of cancer cells while sparing normal, healthy cells. Several studies have investigated the selectivity of pyrrolidine analogues.

In the study of spiro[pyrrolidine-2,3′-oxindoles], the compounds were also tested against immortalized normal lung (BEAS-2B) and liver (LO2) cell lines to determine their selectivity index (SI). nih.gov The SI values for the active compounds against A549 cells ranged from 0.96 to 2.43. nih.gov

Similarly, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were evaluated for their selectivity towards cancer cells compared to human fibroblasts. nih.gov One of the most active compounds against the IGR39 melanoma cell line and the PPC-1 prostate cancer cell line showed selectivity indices ranging from 1.2 to 2.8. nih.gov

Furthermore, certain diarylureas and diarylamides possessing a pyrrolo[3,2-c]pyridine scaffold demonstrated high selectivity towards cancer cell lines when compared with NIH3T3 fibroblasts.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The underlying mechanisms by which these compounds exert their anticancer effects often involve the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

A study on 1-benzylpyrrolidin-3-ol analogues revealed that the lead compounds induced apoptosis in HL-60 cells, a type of leukemia cell. This was evidenced by a dose-dependent increase in the sub-G1 fraction of the cell cycle, which is indicative of apoptotic cells. nih.gov

In another investigation, a newly synthesized pyrrolidine analogue, SS13, was found to induce both extrinsic and intrinsic apoptotic pathways in colorectal cancer cells (HCT116 and Caco-2). nih.gov This was associated with the externalization of phosphatidylserine, activation of caspases-3/7, and cleavage of PARP. nih.gov Interestingly, this compound did not cause cell cycle arrest.

Conversely, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest at different stages. For example, one compound induced late apoptosis in A549 cells, which was confirmed by cell cycle arrest in the G0/G1 phase. nih.gov Other research has shown that some pyrazolo[3,4-b]pyridine derivatives can arrest the cell cycle at the S phase or G2/M phase in different cancer cell lines. nih.gov

Comparison with Standard Chemotherapeutic Agents

To gauge the potential clinical utility of new compounds, their activity is often compared to that of established chemotherapeutic drugs.

In the evaluation of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives against the A549 human non-small cell lung cancer cell line, their activity was compared to standard drugs such as doxorubicin, cisplatin (B142131), and cytarabine (B982). cancer.gov The anticancer activity of the most potent azole derivatives was found to be significantly higher than that of cytarabine. cancer.gov

While direct comparative studies for this compound analogues against sunitinib, 5-fluorouracil, and methotrexate (B535133) are limited, the use of such standard agents as positive controls is a common practice in the screening of novel anticancer compounds. nih.gov For instance, definitive chemoradiotherapy with fluorouracil and cisplatin is a standard treatment for localized esophageal cancer.

Enzyme Inhibition Profiling

Beyond direct cytotoxicity, another avenue for anticancer drug development is the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of nucleotides and is a well-established target for anticancer drugs like methotrexate. The inhibition of DHFR leads to a depletion of tetrahydrofolate, which is essential for DNA synthesis and cell proliferation.

While there is no direct evidence of this compound analogues inhibiting DHFR, related heterocyclic structures have shown promise in this area. A novel series of 6-substituted pyrrolo[2,3-d]pyrimidines were designed and synthesized as nonclassical antifolates with the aim of targeting DHFR. nih.gov Inhibition assays confirmed that the intracellular target of these compounds was indeed DHFR. nih.gov

Furthermore, a series of pyrazolo[3,4-d]pyrimidine analogues were synthesized with the goal of simultaneously inhibiting human DHFR. Several of these compounds inhibited DHFR at sub-micromolar concentrations, which was more potent than methotrexate in the same assay. nih.gov These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, which includes pyrrolidine derivatives, may have the potential to act as DHFR inhibitors, although specific studies on this compound analogues are warranted.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, which are depleted in this condition. nih.govresearchgate.net

Several studies have explored the potential of pyrrolidine derivatives as AChE inhibitors. A series of dispiro pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BChE). researchgate.net The results indicated that these compounds generally showed better inhibitory activity against BChE than AChE. researchgate.net For instance, one of the synthesized compounds, 7b, demonstrated a promising IC50 value of 12.78 ± 1.52 μM against BChE. researchgate.net

In another study, a series of substituted spiro [2.3']oxindolespiro[3.2″]-5,6-dimethoxy-indane-1″-one-pyrrolidine analogues were synthesized and tested as AChE inhibitors. nih.gov Among these, compounds 4k and 6k were identified as the most potent, with compound 4k exhibiting an IC50 value of 0.10 μmol/L against the acetylcholinesterase enzyme. nih.gov

Furthermore, newly synthesized dispiropyrrolidine derivatives were evaluated for their AChE inhibitory activity using Ellman's method. monash.edu Eight of the twenty synthesized compounds showed over 50% inhibition at a concentration of 10 μM. monash.edu Specifically, compounds 2e, 2i, and 3e were the most active, with IC50 values of 3.3 μM, 3.7 μM, and 5.5 μM, respectively. monash.edu

The pyrrolidine scaffold is also a core structure in many natural products with AChE inhibitory activity. frontiersin.org For example, compounds 19a (bearing a 2,4-dimethoxyphenyl substituent) and 19b (with a 4-methoxyphenyl (B3050149) substituent) were identified as highly promising AChE inhibitors with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively. frontiersin.org

Table 1: Acetylcholinesterase (AChE) Inhibition by Pyrrolidine Analogues

| Compound | Target Enzyme | IC50/Ki Value | Reference |

| Compound 7b | BChE | 12.78 ± 1.52 μM | researchgate.net |

| Compound 4k | AChE | 0.10 μmol/L | nih.gov |

| Compound 2e | AChE | 3.3 μM | monash.edu |

| Compound 2i | AChE | 3.7 μM | monash.edu |

| Compound 3e | AChE | 5.5 μM | monash.edu |

| Compound 19a | AChE | 22.34 ± 4.53 nM (Ki) | frontiersin.org |

| Compound 19b | AChE | 27.21 ± 3.96 nM (Ki) | frontiersin.org |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov The inhibition of DPP-IV is an established therapeutic approach for type 2 diabetes. nih.gov

Research has shown that pyrrolidine derivatives can act as effective DPP-IV inhibitors. nih.gov For instance, novel pyrrolidine sulfonamide derivatives were synthesized and their in vitro antidiabetic effects were compared with the standard drug, vildagliptin. nih.gov Among the synthesized compounds, compound 23d, which has a 4-trifluorophenyl substitution, demonstrated the most potent inhibition of the DPP-IV enzyme with an IC50 value of 11.32 ± 1.59 μM. frontiersin.org The inhibitory activities of other analogues, 23a, 23b, and 23c, were reported as 56.32%, 44.29%, and 49.62% inhibition, respectively. frontiersin.org

Table 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition by Pyrrolidine Analogues

| Compound | % Inhibition | IC50 Value | Reference |

| Compound 23a | 56.32% | - | frontiersin.org |

| Compound 23b | 44.29% | - | frontiersin.org |

| Compound 23c | 49.62% | - | frontiersin.org |

| Compound 23d | 66.32% | 11.32 ± 1.59 μM | frontiersin.org |

Matrix Metalloproteinase-2 (MMP-2) Inhibition

Matrix metalloproteinase-2 (MMP-2) is an enzyme implicated in the progression of diseases like cancer, particularly in the context of tumor invasion and metastasis. nih.gov Selective inhibition of MMP-2 is therefore a target for therapeutic intervention. nih.gov

While direct studies on this compound analogues and MMP-2 inhibition are limited, research on related structures provides valuable insights. For example, MMP-2/MMP-9 inhibitor II is a dual inhibitor with IC50 values of 17 nM for MMP-2 and 30 nM for MMP-9. caymanchem.com Another inhibitor, MMP Inhibitor II (compound 4e), is a pan-MMP inhibitor with an IC50 of 24 nM for MMP-1, 18.4 nM for MMP-3, 30 nM for MMP-7, and 2.7 nM for MMP-9. medchemexpress.com A selective, irreversible inhibitor of MMP-2, an oxirane analog of SB-3CT, has a Ki of 2.4 µM. sigmaaldrich.com

A β-amyloid precursor protein-derived inhibitory peptide (APP-IP) has demonstrated high selectivity for MMP-2. nih.gov Structural studies revealed that the Tyr3 residue of this peptide fits into the S1' pocket of the enzyme, and the carboxylate group of Asp6 coordinates with the catalytic zinc ion. nih.gov

Table 3: Inhibition of Matrix Metalloproteinases (MMPs) by Various Inhibitors

| Inhibitor | Target Enzyme(s) | IC50/Ki Value | Reference |

| MMP-2/MMP-9 inhibitor II | MMP-2, MMP-9 | 17 nM, 30 nM | caymanchem.com |

| MMP Inhibitor II (compound 4e) | MMP-1, MMP-3, MMP-7, MMP-9 | 24 nM, 18.4 nM, 30 nM, 2.7 nM | medchemexpress.com |

| Oxirane analog of SB-3CT | MMP-2 | 2.4 µM (Ki) | sigmaaldrich.com |

Alpha-Amylase Enzyme Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, breaking down starch into simpler sugars. nih.gov Inhibiting this enzyme can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govnih.gov

Pyrrolidine derivatives have been investigated as potential α-amylase inhibitors. nih.gov In one study, various pyrrolidine derivatives were synthesized and tested for their α-amylase inhibitory activity. nih.gov The 4-methoxy analogue, compound 3g, showed notable inhibitory activity with an IC50 value of 26.24 μg/mL. nih.gov Another compound, 3a, displayed an IC50 value of 36.32 μg/mL against α-amylase. nih.gov These compounds were tested at increasing concentrations of 20, 40, 60, 80, and 100 μg/mL. nih.gov

Natural products are also a rich source of α-amylase inhibitors. mdpi.com For example, 3-oxolupenal and katononic acid, isolated from Nuxia oppositifolia, exhibited α-amylase inhibitory activity with IC50 values of 46.2 µg/mL and 52.4 µg/mL, respectively, which were comparable to the standard drug acarbose (B1664774) (IC50 of 27.3 µg/mL). nih.gov

Table 4: Alpha-Amylase Inhibition by Pyrrolidine Analogues and Natural Products

| Compound | IC50 Value (μg/mL) | Reference |

| Compound 3g | 26.24 | nih.gov |

| Compound 3a | 36.32 | nih.gov |

| 3-oxolupenal | 46.2 | nih.gov |

| Katononic acid | 52.4 | nih.gov |

| Acarbose (Standard) | 27.3 | nih.gov |

Inhibition of Key Metabolic Enzymes Linked to Disease Progression (e.g., Cancer, Diabetes)

The dysregulation of metabolic pathways is a common feature of both cancer and diabetes. nih.gov Key enzymes in these pathways represent potential targets for therapeutic intervention.

In the context of cancer, highly functionalized spiropyrrolidine heterocyclic hybrids have been synthesized and evaluated for their anticancer activities. nih.gov These compounds were found to induce cancer cell death through a caspase-3-dependent apoptotic pathway. nih.gov Another study focused on a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which were assessed for their anticancer activity against human A549 lung epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures was found to significantly enhance anticancer activity. mdpi.com

For diabetes, as previously discussed, the inhibition of enzymes like α-amylase and DPP-IV by pyrrolidine derivatives is a key area of research. nih.govnih.gov

Specificity and Selectivity Profiling Against Enzyme Families

The specificity and selectivity of drug candidates are crucial for minimizing off-target effects. For pyrrolidine-based inhibitors, this profiling is an important aspect of their development.

In the case of AChE and BChE inhibitors, some dispiro pyrrolidine derivatives have shown greater selectivity for BChE over AChE. researchgate.net This selectivity can be advantageous in certain therapeutic contexts.

For MMP inhibitors, achieving selectivity is a significant challenge due to the structural similarities within the enzyme family. nih.gov However, the β-amyloid precursor protein-derived inhibitory peptide (APP-IP) demonstrates high selectivity for MMP-2. nih.gov This is attributed to long-range contacts with the substrate-binding cleft, which differs sufficiently among MMPs to allow for selective binding. nih.gov Similarly, while some MMP inhibitors are broad-spectrum, others like the oxirane analog of SB-3CT show enhanced selectivity for MMP-2 over other MMPs like MMP-1 and MMP-7. sigmaaldrich.com

Neuropharmacological Investigations

The neuropharmacological properties of pyrrolidine analogues have been explored, particularly in the context of their psychostimulant effects. Comparative studies on synthetic cathinones containing a pyrrolidine ring, such as 3,4-MDPV and its structural isomer 2,3-MDPV, have been conducted. d-nb.inforesearchgate.net

In vivo microdialysis studies in mice have shown that these compounds can increase extracellular levels of dopamine (B1211576) and serotonin (B10506) in the striatum. d-nb.inforesearchgate.net For instance, 3,4-MDPV, 2,3-MDPV, and pyrovalerone all produced a dose-dependent stimulation of locomotor activity, with 3,4-MDPV being the most potent. researchgate.net This effect was linked to elevated dopamine levels and could be blocked by a D1-dopamine receptor antagonist, SCH 23390. d-nb.inforesearchgate.net

Other neuropharmacological investigations have focused on the anticonvulsant and antinociceptive activities of pyrrolidine derivatives. nih.govmdpi.com A series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids were evaluated in animal models, with some compounds showing effects on GABA transporters and sodium and calcium channels. nih.gov

Modulation of Neurotransmitter Receptors (e.g., Serotonin Receptors, 5-HT2AR, Vasopressin V1b Receptor)

Analogues of this compound have demonstrated notable interactions with key neurotransmitter receptors, suggesting their potential as modulators of neurological and psychiatric conditions.

Research into pyrrolidine derivatives has revealed their activity as antagonists of the vasopressin V1b receptor. nih.govacs.org The vasopressin system, particularly the V1b receptor, is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's stress response. nih.gov Antagonism of the V1b receptor is a promising strategy for the development of treatments for stress-related disorders, including depression and anxiety. acs.org One notable non-peptide antagonist, SSR149415, which contains a pyrrolidine carboxamide structure, has shown selectivity for the V1b receptor and has demonstrated anxiolytic- and antidepressant-like effects in animal models without significant adverse effects on motor function or cognition. acs.org

Furthermore, compounds structurally related to this compound have been investigated for their affinity to serotonin receptors, particularly the 5-HT2A receptor. The 2,5-dimethoxyphenylpiperidine scaffold, for instance, has been identified as a novel class of selective 5-HT2A receptor agonists. biointerfaceresearch.comebi.ac.uk Structure-activity relationship (SAR) studies on these compounds have provided insights into the structural requirements for potent and selective 5-HT2A receptor agonism. biointerfaceresearch.com For example, the analogue LPH-5 has been identified as a selective 5-HT2A receptor agonist with desirable drug-like properties. biointerfaceresearch.com The affinity of these analogues is influenced by the substitution pattern on the phenyl ring and the stereochemistry of the molecule.

| Compound/Analogue Class | Target Receptor | Activity | Potential Therapeutic Application |

|---|---|---|---|

| Pyrrolidine Derivatives (e.g., SSR149415) | Vasopressin V1b Receptor | Antagonist | Stress-related disorders (Depression, Anxiety) |

| 2,5-Dimethoxyphenylpiperidines (e.g., LPH-5) | Serotonin 5-HT2A Receptor | Selective Agonist | Psychiatric Disorders |

Effects on Mood Disorders and Neurodegenerative Diseases

The modulation of neurotransmitter systems by this compound analogues points towards their potential utility in treating mood disorders and neurodegenerative diseases.

The antidepressant-like effects of V1b receptor antagonists have been observed in various animal models. nih.gov These effects are often associated with the attenuation of the hyperactive HPA axis, a common physiological feature in a subset of patients with depression. nih.gov Clinical trials with V1b receptor antagonists have shown promising results, particularly in patients with elevated baseline cortisol levels, suggesting a personalized medicine approach for depression treatment. nih.gov

In the context of neurodegenerative diseases such as Alzheimer's disease, the development of multi-target-directed ligands is a growing area of research. Pyrrolidine derivatives are being investigated as scaffolds for designing compounds that can interact with multiple pathological targets in Alzheimer's disease. While direct studies on this compound are limited, the broader class of pyrrolidine-containing compounds is being explored for its potential to address the complex nature of this neurodegenerative disorder.

Interaction with GABA Transporters, Sodium, and Calcium Channels

Analogues of this compound have also been evaluated for their interactions with ion channels and neurotransmitter transporters, which are critical for regulating neuronal excitability.

A novel series of pyrrolidine derivatives has been synthesized and identified as potent sodium channel blockers. nih.gov Structure-activity relationship studies have led to the discovery of compounds with significant neuroprotective activity in preclinical models of ischemic stroke. nih.gov These findings suggest that the pyrrolidine scaffold is a valuable starting point for the development of new therapies for conditions involving excessive neuronal firing.

Furthermore, research has focused on pyrrolidine-based inhibitors of GABA transporters (GATs). Specifically, derivatives of pyrrolidine-2-alkanoic acid have been synthesized and shown to have high affinity and selectivity for GAT-1 and GAT-3. eckerd.edu The inhibition of GABA reuptake can enhance GABAergic neurotransmission, which has therapeutic implications for conditions like epilepsy.

In the realm of calcium channels, certain pyrrolidine-based compounds have been developed as T-type calcium channel inhibitors for the potential treatment of neuropathic pain. nih.gov These inhibitors have demonstrated efficacy in animal models of neuropathic pain, highlighting the potential of this chemical class to modulate calcium signaling in pathological pain states.

| Compound/Analogue Class | Target | Activity | Potential Therapeutic Application |

|---|---|---|---|

| Pyrrolidine Derivatives | Neuronal Sodium Channels | Blocker | Ischemic Stroke |

| Pyrrolidine-2-alkanoic Acid Derivatives | GABA Transporters (GAT-1, GAT-3) | Inhibitor | Epilepsy |

| Pyrrolidine-based Compounds | T-type Calcium Channels | Inhibitor | Neuropathic Pain |

Antimicrobial and Anti-biofilm Properties

In addition to their effects on the central nervous system, analogues of this compound, particularly pyrrolidine-2,3-diones, have been extensively studied for their antimicrobial properties.

Antibacterial Activity

Pyrrolidine derivatives have demonstrated a broad spectrum of antibacterial activity. biointerfaceresearch.comnih.gov Specifically, pyrrolidine-2,3-dione (B1313883) scaffolds have shown promising effectiveness against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds have been shown to inhibit and eradicate S. aureus in both its planktonic and biofilm forms. nih.gov The antibacterial activity is influenced by the structural features of the diamine linkers used in their synthesis, with linkers of a certain length and containing a heteroatom showing the best activity. nih.gov

Antifungal Activity (e.g., against Candida albicans)

The antifungal potential of pyrrolidine derivatives has also been a focus of research. Pyrrolidine-2,3-dione analogues have been investigated for their activity against oral pathogens, including the opportunistic yeast Candida albicans. nih.govresearchgate.net Some of these compounds have exhibited significant antifungal activity, comparable to that of established antifungal agents. researchgate.net The development of novel antifungal agents is crucial due to the rise of drug-resistant fungal infections. nih.gov

Anti-biofilm Mechanisms and Synergism with Approved Antimicrobials

A significant challenge in treating microbial infections is the formation of biofilms, which are communities of microorganisms encased in a protective matrix that are inherently more resistant to antibiotics. nih.gov Pyrrolidine-2,3-dione scaffolds have displayed potent anti-biofilm properties. nih.gov Research has shown that these compounds can both inhibit the formation of biofilms and eradicate established biofilms at concentrations close to their minimum inhibitory concentration (MIC) for planktonic bacteria. nih.gov

Furthermore, these pyrrolidine derivatives have demonstrated synergistic effects when combined with FDA-approved antimicrobials. nih.gov For instance, certain dimeric pyrrolidine-2,3-diones have been found to enhance the efficacy of vancomycin (B549263) against S. aureus biofilms, suggesting their potential use as antimicrobial adjuvants in therapies against biofilm-related infections. nih.gov The mechanism of their anti-biofilm activity is an area of ongoing investigation, with some studies suggesting interference with bacterial quorum sensing or other signaling pathways involved in biofilm formation.

| Compound Class | Activity | Target Organisms | Key Findings |

|---|---|---|---|

| Pyrrolidine-2,3-diones | Antibacterial | Gram-positive bacteria (e.g., S. aureus, MRSA) | Inhibits and eradicates planktonic and biofilm forms. |

| Pyrrolidine-2,3-diones | Antifungal | Candida albicans | Activity comparable to some standard antifungals. |

| Dimeric Pyrrolidine-2,3-diones | Synergism with Antibiotics | S. aureus biofilms | Enhances the efficacy of vancomycin. |

Anti-inflammatory and Analgesic Activities

Pyrrolidine derivatives have been widely investigated for their potential to alleviate pain and inflammation. nih.govnih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their ability to block the production of prostaglandins (B1171923) by inhibiting cyclooxygenase (COX) enzymes. nih.govmdpi.com The two main isoforms, COX-1 and COX-2, are key targets for drug design. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is typically induced during inflammation. nih.govmdpi.com

Computational and in vitro studies have been conducted to evaluate the interaction of pyrrolidine analogues with these enzymes. For instance, molecular docking studies on newly synthesized pyrrolidine derivatives have been used to predict their binding affinity to COX-1 and COX-2 active sites. nih.gov In a study on pyrrolo[3,4-d]pyridazinone derivatives, the compounds demonstrated a higher affinity for the COX-2 isoenzyme compared to COX-1, suggesting a potential for selective inhibition. mdpi.com

Analogues featuring a trimethoxyphenyl group, which is structurally similar to the dimethoxyphenyl moiety, have also been assessed. A series of 2-(trimethoxyphenyl)-thiazoles were evaluated for their COX inhibitory activity. nih.govresearchgate.net Several of these compounds were found to be effective inhibitors of both COX isoforms. nih.gov Notably, one analogue, referred to as compound A3, exhibited a favorable COX-2 selectivity index, comparable to the established NSAID, meloxicam. nih.govresearchgate.net Molecular docking of this compound revealed hydrogen bond interactions with key residues in the COX-2 binding pocket, including Arg120, Tyr355, and Ser530. nih.govresearchgate.net

Table 1: In Vitro COX-2 Inhibition Data for Selected Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Specific Analogue | Target Enzyme | Activity (IC50) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|---|

| 2-(Trimethoxyphenyl)-thiazole | A2 | COX-2 | 23.26 µM | - | nih.gov |

| 2-(Trimethoxyphenyl)-thiazole | A3 | COX-2 | - | 9.24 | nih.gov |

| 1,5-Diphenyl pyrazole | Compound 2 | COX-2 | 0.45 µmol/L | 111.1 | nih.gov |

| 1,5-Diphenyl pyrazole | Compound 3 | COX-2 | 0.45 µmol/L | 111.1 | nih.gov |

The in vivo efficacy of pyrrolidine analogues as analgesic and anti-inflammatory agents has been demonstrated in various animal models. nih.govijrpc.com A common method for evaluating anti-inflammatory activity is the carrageenan-induced paw edema test in rats, where a reduction in swelling indicates an anti-inflammatory effect. ijrpc.comnih.gov For assessing analgesic properties, the hot plate test and acetic acid-induced writhing tests in mice are frequently employed. nih.gov

In studies involving novel pyrrolidine derivatives, certain compounds showed significant anti-inflammatory and analgesic effects. For example, among a series of newly synthesized derivatives, compounds designated A-1 and A-4 were identified as having the highest anti-inflammatory and analgesic activities, respectively, suggesting their potential as lead compounds for NSAID development. nih.gov Similarly, studies on bis pyrazolidine-3,5-diones, which also feature a five-membered ring structure, have shown that several derivatives exhibit good anti-inflammatory activity, with some showing more than 50% of the activity of the standard drug, indomethacin. ijrpc.com

Antioxidant Activity and Modulation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's antioxidant defenses, is implicated in numerous diseases. Pyrrolidine derivatives have been explored for their antioxidant potential. nih.govnih.gov

The antioxidant capacity of these compounds is often evaluated using in vitro methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.govrsc.org In one study, polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized and tested for their antioxidant activity. nih.govnih.gov One particular analogue, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising radical scavenger. nih.govnih.gov Further computational analysis suggested it is an effective scavenger of hydroxyl radicals (HO•). nih.govnih.gov

Similarly, pyrrolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated for their antioxidant properties. rsc.orglatrobe.edu.au The DPPH assay identified ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate as having the greatest potential as a radical scavenger. rsc.orglatrobe.edu.au The antioxidant activity of compounds containing a dimethoxyphenyl group has also been investigated. A study on new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles assessed their antioxidant activity in vitro by evaluating their effect on the non-enzymatic initiation of lipid peroxidation. pensoft.net

Table 2: Antioxidant Activity of Selected Pyrrolidine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Specific Analogue | Assay | Finding | Reference |

|---|---|---|---|---|

| 3-Hydroxy-3-pyrroline-2-one | 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | DPPH | Most promising radical scavenger in the series. | nih.govnih.gov |

Antidiabetic Properties and Metabolic Regulation

The management of type 2 diabetes is a major therapeutic challenge, and there is a continuous search for new antidiabetic agents. researchgate.net Pyrrolidine derivatives have emerged as a promising class of compounds for the treatment of diabetes mellitus. nih.govresearchgate.net

One of the key strategies in modern diabetes therapy is the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. researchgate.net Several cyanopyrrolidine derivatives have been designed and synthesized as DPP-4 inhibitors. researchgate.net In silico design and subsequent in vivo evaluation in diabetic rat models have identified compounds such as 1-(2-(5-methylisoxazol-3-ylamino) acetyl) pyrrolidine-2-carbonitrile (B1309360) as potent antidiabetic agents. researchgate.net

Another approach involves the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. Polyhydroxylated pyrrolidines, such as 1,4-dideoxy-1,4-imino-l-arabinitol, have been shown to be potent α-glucosidase inhibitors, suggesting their potential as a starting point for developing new antidiabetic drugs. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Substitutions on the Pyrrolidine (B122466) Ring (N1, 2nd, 3rd, 5th Positions)

The pyrrolidine ring serves as a versatile scaffold in drug design, offering multiple positions for substitution that can significantly modulate a compound's biological activity. nih.gov Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional space compared to aromatic rings. nih.gov

Substituents at the C2 position of the pyrrolidine ring have a notable effect on the basicity of the nitrogen atom, a key property influencing pharmacokinetic and pharmacodynamic profiles. nih.gov The introduction of charged substituents, in particular, can strongly alter this basicity. nih.gov

Modifications at the C3 position of the pyrrolidine-2,5-dione ring, a related scaffold, have been shown to influence anticonvulsant activity. For instance, a non-aromatic sec-butyl group at this position was found to be beneficial for activity. nih.gov Similarly, for pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position resulted in better in vitro potency. nih.gov

The conversion of the pyrrolidine ring into a pyrrolidine-2,3-dione (B1313883) has been explored as a strategy for developing agents with antimicrobial and antibiofilm properties. nih.gov In a series of dimeric pyrrolidine-2,3-diones, the length and composition of the linker connecting the two heterocyclic units were critical for activity, with linkers of 5 to 8 atoms containing one heteroatom showing the best antimicrobial effects. nih.gov

Table 1: Impact of Pyrrolidine Ring Modifications on Biological Activity

| Scaffold/Modification | Position of Substitution | Effect on Activity | Reference |

|---|---|---|---|

| Pyrrolidine | C2 | Affects the basicity of the ring nitrogen. | nih.gov |

| Pyrrolidine-2,5-dione | C3 | Influences anticonvulsant activity; non-aromatic groups can be positive. | nih.gov |

| Pyrrolidine Sulfonamide | C3 | Fluorophenyl groups improved in vitro potency. | nih.gov |

| Pyrrolidine-2,3-dione Dimer | Linker | Linker length of 5-8 atoms with one heteroatom optimized antimicrobial activity. | nih.gov |

Influence of the Dimethoxyphenyl Moiety (e.g., Positional Isomers, Methoxy (B1213986) Group Effects, Electron-Donating Groups)

The dimethoxyphenyl group is a crucial determinant of activity. While direct SAR data for the 2,3-dimethoxy isomer is limited in the provided context, extensive research on the closely related 2,5-dimethoxyphenylpiperidine scaffold offers valuable insights into the role of the methoxy groups. nih.gov

In this series of serotonin (B10506) 5-HT2A receptor agonists, the presence and position of the methoxy groups are paramount for potency. nih.gov

Deletion of Methoxy Groups: Complete removal of both methoxy groups from the phenyl ring led to a compound with negligible agonist activity. nih.gov

Positional Importance: Deletion of the 5-methoxy group resulted in a 20-fold decrease in agonist potency, while deletion of the 2-methoxy group caused a much more significant drop of over 500-fold. nih.gov This highlights the critical role of the methoxy group at the 2-position of the phenyl ring for this class of compounds.

Modification of Methoxy Groups: Extending the methoxy groups to ethoxy groups was generally tolerated, suggesting some flexibility in the binding pocket accommodating these electron-donating groups. nih.gov

These findings underscore that the electronic contributions and steric bulk of the methoxy groups, as well as their specific placement on the phenyl ring, are key factors in modulating receptor interaction. nih.gov

Table 2: Effect of Methoxy Group Modification on 5-HT2A Receptor Agonist Potency in Phenylpiperidine Analogues

| Compound Modification | Change in Potency | Reference |

|---|---|---|

| Deletion of both methoxy groups | Negligible activity | nih.gov |

| Deletion of 5-methoxy group | 20-fold drop in potency | nih.gov |

| Deletion of 2-methoxy group | >500-fold drop in potency | nih.gov |

| Extension to ethoxy group | Somewhat tolerated | nih.gov |

Role of Additional Heterocyclic Ring Systems and Functional Groups (e.g., Benzopyran, Dioxole, Sulfonamide, Thiosemicarbazone, Acetamide)

The incorporation of additional functional groups or heterocyclic systems onto the pyrrolidine scaffold is a common strategy to enhance or modify biological activity.

Sulfonamides: Novel pyrrolidine sulfonamide derivatives have been synthesized as potential antidiabetic agents by inhibiting the DPP-IV enzyme. nih.gov The nature of the substitution on an attached oxadiazole ring was critical, with a 4-trifluorophenyl substituted compound showing the best inhibition. nih.gov

Thiosemicarbazones: The attachment of a thiosemicarbazone moiety to the pyrrolidine ring has led to the development of potent anticancer compounds. nih.gov Copper(II) complexes of these thiosemicarbazone-pyrrolidine hybrids were found to be significantly more potent than the clinical agent cisplatin (B142131) against certain cancer cell lines. nih.gov

Acetamides: In a series of pyrrolidine-2,5-dione derivatives, an acetamide (B32628) fragment attached to the ring was investigated. The type of phenylpiperazine group on this acetamide fragment was found to influence the anticonvulsant activity of the compounds. nih.gov

Other Heterocycles: The introduction of other small heterocyclic rings such as morpholine (B109124) and thiomorpholine (B91149) as substitutions has also been explored, though in some thieno[3,2-d]pyrimidine (B1254671) series, these were found to be less effective than N-methylpyrazole analogs. nih.gov

Stereochemical Effects on Biological Activity and Target Binding

Stereochemistry is a fundamental aspect of the SAR of 2-substituted pyrrolidines, as the carbon at the 2-position is chiral. nih.govnih.gov The spatial orientation of the substituent at this position can dramatically affect how the molecule binds to its biological target, which is typically an enantioselective protein. nih.gov

For many classes of neuroactive compounds, including those related to the phenyl-pyrrolidine/piperidine scaffold, biological activity resides primarily in a single enantiomer. nih.gov For example, studies on conformationally restricted analogues of psychedelic agents show that agonist potency at the 5-HT2A receptor is highly dependent on the spatial orientation of the side chain. nih.gov

Naturally occurring 2-substituted pyrrolidine alkaloids, such as hygrolines and pseudohygrolines, possess two chiral centers, further complicating their stereochemistry but also providing a rich structural diversity that underpins their pharmacological activity. nih.gov The specific stereoisomer often dictates not just the potency but also the nature of the biological effect, highlighting the importance of controlling stereochemistry during drug design and synthesis. nih.gov

Steric and Electronic Factors Governing Pharmacological Potency and Selectivity

The potency and selectivity of pyrrolidine-based compounds are governed by a delicate interplay of steric and electronic factors. nih.govnih.gov

Steric Factors: The size and shape of substituents on both the pyrrolidine and the phenyl rings influence how the molecule fits into its binding site. nih.gov For instance, in a series of pyrrolidine sulfonamides, meta-substituted derivatives on the phenyl ring showed improved biological activity, suggesting a specific spatial requirement in that region of the binding pocket. nih.gov In other cases, bulky substituents can lead to steric hindrance, preventing optimal interaction with the target. nih.gov

Electronic Factors: The electronic nature of the substituents plays a critical role. The electron-donating character of the methoxy groups on the phenyl ring is vital for the activity of many related compounds. nih.gov Electronic interactions, such as the formation of hydrogen bonds, can also be decisive in controlling the stereochemical outcome of reactions and the stability of the drug-receptor complex. nih.gov For example, theoretical studies on related heterocyclic systems suggest that C-H···O hydrogen bonds can play a key role in influencing the stereochemical course of reactions. nih.gov The balance between these steric and electronic properties is essential for achieving both high potency and selectivity for the desired biological target.

Mechanistic Investigations of 2 2,3 Dimethoxyphenyl Pyrrolidine Derivatives

Molecular Target Identification and Validation

Derivatives of 2-(2,3-dimethoxyphenyl)pyrrolidine have been investigated for their affinity towards various molecular targets, with a significant focus on dopamine (B1211576) receptors. Specifically, a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues have been synthesized and evaluated for their binding to dopamine D2, D3, and D4 receptors. nih.gov The incorporation of a pyrrole (B145914) moiety between the dimethoxyphenyl ring and a basic nitrogen atom was found to significantly increase selectivity for the dopamine D3 receptor. nih.gov

One of the most selective compounds in this series, 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole , demonstrated a high affinity for the D3 receptor, with a 20-fold selectivity over D2 receptors and a 300-fold selectivity over D4 receptors. nih.gov This highlights the potential of this chemical scaffold for developing ligands that can selectively target the D3 receptor, which is of interest for studying its functional role in vivo. nih.gov

Beyond dopamine receptors, other pyrrolidine (B122466) derivatives have been shown to interact with a range of biological targets. For instance, certain pyrrolidine-based compounds have been identified as inhibitors of acetylcholinesterase. nih.gov Specifically, derivatives bearing 2,4-dimethoxyphenyl and 4-methoxyphenyl (B3050149) substituents have shown promise as potent acetylcholinesterase inhibitors. nih.gov While not directly a 2,3-dimethoxyphenyl derivative, this suggests that the broader class of dimethoxyphenyl-pyrrolidines warrants investigation for activity at this enzyme.

Furthermore, the general structure of pyrrolidine is found in molecules targeting a variety of receptors and enzymes, including those involved in inflammatory signaling pathways. For example, pyrrolidine dithiocarbamate (B8719985) has been shown to modulate the NF-κB signaling pathway. nih.gov

Binding Affinity and Dissociation Kinetics Studies

The binding affinities of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues for dopamine D2, D3, and D4 receptors have been quantitatively assessed through in vitro binding assays. nih.gov These studies have provided specific Ki values, which represent the inhibition constant and are a measure of the ligand's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity.

The lead compound from this series, 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole , exhibited a D3 receptor affinity (Ki) of 4.3 nM. nih.gov This potent binding underscores the significant interaction between this class of compounds and the D3 receptor. The selectivity of this compound is further demonstrated by its considerably higher Ki values for the D2 and D4 receptors. nih.gov

Allosteric Modulation and Orthosteric Binding Site Interactions

The concept of allosteric modulation, where a compound binds to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, is a significant area of pharmacological research. nih.gov Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effect of the orthosteric ligand. nih.gov

While there is no direct evidence in the provided literature of this compound or its immediate derivatives acting as allosteric modulators, the broader class of pyrrolidine-containing compounds has been explored for such properties. For instance, pyrimidine (B1678525) structure-based compounds have been identified as allosteric ligands of the dopamine transporter (DAT). nih.gov These compounds were found to attenuate the binding of other ligands to DAT in a manner suggestive of an allosteric mechanism. nih.gov

The structural features of the this compound scaffold, particularly the presence of the dimethoxyphenyl group, could potentially allow for interactions with allosteric sites on various receptors. The electron-donating nature of the methoxy (B1213986) groups can influence the electronic and conformational properties of the molecule, which may favor binding to topographically distinct allosteric pockets. However, without specific experimental data, any discussion of allosteric modulation by this specific compound remains speculative.

Cellular Pathway Perturbations

The interaction of a compound with its molecular target can trigger a cascade of intracellular events, leading to perturbations in various cellular signaling pathways. For pyrrolidine derivatives, effects on several key pathways have been reported.

One notable example is the modulation of the Nuclear Factor-kappaB (NF-κB) signaling pathway . Pyrrolidine dithiocarbamate (PDTC), a well-studied pyrrolidine derivative, has demonstrated a dual activity on NF-κB-dependent gene expression. nih.gov In certain contexts, it acts as a potent inhibitor of this pathway, which is centrally involved in inflammation and immune responses. nih.gov

Furthermore, some pyrrolidine derivatives have been shown to induce apoptosis , or programmed cell death. For instance, pyrrolidine dithiocarbamate has been found to augment mercury-induced macrophage cell death through oxidative stress-induced apoptosis and necrosis signaling pathways. nih.gov This involves the generation of reactive oxygen species (ROS), a decrease in intracellular glutathione (B108866) (GSH), and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov

While these findings are for different pyrrolidine-containing compounds, they highlight the potential for derivatives of this compound to influence critical cellular processes such as inflammation and cell survival. The specific effects would, of course, depend on the molecular targets they interact with and the cellular context.

Reactive Intermediate Formation and Detoxification Mechanisms

The metabolism of xenobiotics, including pharmaceutical compounds, often involves their conversion into more water-soluble forms to facilitate excretion. This process, primarily carried out by cytochrome P450 (CYP) enzymes, can sometimes lead to the formation of reactive intermediates. nih.gov These electrophilic species can potentially bind to cellular macromolecules, leading to toxicity.

For compounds containing a methoxyphenyl moiety, metabolism by cytochrome P450 enzymes is a key consideration. Human CYP enzymes have been shown to metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine (B45086) and o-nitroanisole. nih.gov This suggests that the 2,3-dimethoxyphenyl group of the pyrrolidine derivatives could also be a site for CYP-mediated metabolism, potentially through O-demethylation or hydroxylation of the aromatic ring.

The formation of reactive intermediates necessitates detoxification mechanisms to protect the cell. A primary pathway for this is conjugation with glutathione (GSH) , a tripeptide that can react with electrophilic compounds, often catalyzed by glutathione S-transferases (GSTs). nih.gov This conjugation typically renders the reactive metabolite more water-soluble and less toxic, facilitating its elimination from the body. encyclopedia.pub

Pharmacokinetic and Metabolic Fate of 2 2,3 Dimethoxyphenyl Pyrrolidine Analogues

Absorption and Distribution Profiles (e.g., Oral Bioavailability, Brain Penetration)

The absorption and distribution of 2-aryl-pyrrolidine analogues are crucial determinants of their potential biological activity. Oral bioavailability, the fraction of an orally administered drug that reaches the systemic circulation unchanged, and the ability to penetrate the blood-brain barrier (BBB) are of particular interest for centrally acting agents.

Studies on related 4-aryl-N-benzylpyrrolidine-3-carboxamides and their reverse amide homologues, 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides, have demonstrated that these classes of compounds can possess good pharmacokinetic properties and oral efficacy in animal models. nih.gov For instance, certain acetamide (B32628) pyrrolidines showed improved oral efficacy in a mouse model of malaria. nih.gov The pharmacokinetic properties of a novel pyrrolo[2,1-c] nih.govnih.govbenzodiazepine (PBD) analog, which also contains a core heterocyclic structure, were assessed and showed reasonable oral bioavailability and high brain penetration, suggesting feasibility for central nervous system activity. mdpi.com

The ability to cross the blood-brain barrier is a critical feature for drugs targeting the central nervous system. nih.gov This selective barrier controls the passage of molecules into the brain. nih.gov For some phenylpyrrolidine derivatives, even low concentrations in the brain have been associated with significant pharmacological effects. cdc.gov The lipophilicity of a compound is a key factor influencing its ability to cross the BBB; however, high polarization of molecules can limit their passive diffusion into the CNS. nih.gov In some cases, formulation technologies, such as nanostructured lipid carriers or self-microemulsifying drug delivery systems, have been employed to enhance both oral bioavailability and brain penetration of therapeutic agents. mdpi.comnih.gov

Table 1: Pharmacokinetic Parameters of Selected Pyrrolidine (B122466) Analogues

| Compound/Analogue | Model | Oral Bioavailability (%) | Brain Penetration | Key Findings | Reference |

|---|---|---|---|---|---|

| Pyrrolidine Acetamides | Mouse | Good (Efficacy ED₉₀ <10 mg/kg/day) | Not Specified | Showed good pharmacokinetic properties and improved oral efficacy over carboxamide homologues. | nih.gov |

| (S,E)-11-{[2-(Benzothiophen-2-yl)methylene]hydrazono}-8-chloro-PBD (4k) | Mouse | 39.4 ± 6.9 | High (Brain Cmax: 602 ± 162 ng/g) | Orally bioavailable with prolonged half-life and significant brain uptake. | mdpi.com |

| 2-Methoxyphenylmetyrapone (B1250240) (2-MPMP) | Rat | Not Specified (IV admin) | Not Specified | Rapidly cleared from blood (t½β = 23.1 min) and extensively metabolized. | nih.gov |

| Puerarin with Borneol/SMEDDS | Mouse | Significantly Increased | Significantly Increased | Co-administration with enhancer and formulation technology improved both parameters. | nih.gov |

Note: This table presents data from various analogues to illustrate general pharmacokinetic principles, as direct data for 2-(2,3-dimethoxyphenyl)pyrrolidine is not available. SMEDDS: Self-microemulsifying drug delivery system.

Identification of Metabolic Pathways and Metabolites (e.g., Pyrrolidine Ring Oxidation to Pyrrolidone/Lactam, Demethylation, Aromatic Hydroxylation, Aliphatic Oxidation, Reduction of Ketone Groups)

The metabolism of this compound analogues is extensive and involves multiple enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov Based on the metabolism of related compounds, several key transformations can be anticipated.

Pyrrolidine Ring Oxidation: A common metabolic route for pyrrolidine-containing compounds is the oxidation of the pyrrolidine ring. researchgate.net This can lead to the formation of a lactam (a cyclic amide), specifically a pyrrolidone. For example, α-pyrrolidinophenones undergo oxidation at the 2″-position of the pyrrolidine ring to form the corresponding 2″-oxo- metabolite (a lactam). researchgate.net 2-Pyrrolidone itself is a known organic compound and a derivative of many pharmaceutical drugs. wikipedia.org In some cases, oxidation can lead to the opening of the pyrrolidine ring. nih.govnih.gov For instance, daclatasvir (B1663022) undergoes δ-oxidation of its pyrrolidine moiety, resulting in ring opening to an aminoaldehyde intermediate. nih.gov

Demethylation: The presence of two methoxy (B1213986) groups on the phenyl ring of this compound makes O-demethylation a highly probable metabolic pathway. This reaction, catalyzed by CYP enzymes, removes a methyl group to form a hydroxylated (phenolic) metabolite. nih.gov Studies on analogues like 4-MeO-α-PVP confirm that O-demethylation is a significant metabolic route. researchgate.net The metabolism of 2-methoxyphenylmetyrapone also yields a hydroxylated metabolite, 2-hydroxyphenylmetyrapone, via this pathway. nih.gov

Aromatic Hydroxylation: Direct hydroxylation of the aromatic phenyl ring is another major metabolic pathway catalyzed by CYP450 enzymes. nih.gov This process introduces a hydroxyl group onto the phenyl ring, increasing the compound's water solubility to facilitate excretion. nih.gov The exact position of hydroxylation can be influenced by the existing substituents.

Other Pathways: For analogues containing additional functional groups, other metabolic reactions are observed. For example, α-pyrrolidinophenones, which have a ketone group, undergo reduction of this group to form alcohol metabolites. researchgate.netnih.gov Further oxidation of aliphatic side chains, if present, can also occur. nih.gov

The primary metabolites of N-methyl-2-pyrrolidone (NMP), a related compound, found in urine include 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI). nih.gov

Influence of Substituent Groups on Metabolic Stability and Profiles

The nature and position of substituent groups on both the phenyl and pyrrolidine rings have a profound impact on the metabolic stability and the resulting metabolite profile. researchgate.net

The presence of nitrogen atoms in an aromatic ring, such as replacing a phenyl ring with a pyridyl group, can increase metabolic stability by decreasing the potential for oxidative metabolism. nih.gov This strategy, known as scaffold-hopping, is sometimes used in drug design to address metabolic liabilities. nih.gov

The specific substitution pattern on the phenyl ring directs the primary sites of metabolism. For example, in a study of α-PVP analogues, the presence of a methoxy group on the phenyl ring (4MeO-α-PVP) introduced O-demethylation as an additional metabolic pathway compared to the unsubstituted analogue. researchgate.net The metabolic stability of compounds can be significantly altered by even small changes to the substituents on a phenyl ring. nih.gov A statistical analysis of a large dataset of compounds showed that certain small substituents consistently increase metabolic stability in human liver microsomes. nih.gov Conversely, other substituents were identified that are unlikely to change metabolic stability, which can be useful for probing structure-activity relationships (SAR) without altering pharmacokinetics. nih.gov

Stereochemistry also plays a crucial role. The metabolic inversion of the chiral center of 2-arylpropionic acids is a well-documented phenomenon where the inactive R(-)-isomer is converted to the active S(+)-isomer in vivo. nih.gov

Excretion Pathways (e.g., Urinary Metabolites)

The metabolites of pyrrolidine-based compounds are typically more water-soluble than the parent drug, facilitating their elimination from the body, primarily through the kidneys into the urine. nih.gov

Studies on various analogues show that a significant portion of the administered dose is excreted as metabolites in the urine. For phenazopyridine, which contains a pyridine (B92270) ring, metabolism was extensive, and the resulting hydroxylated metabolites were found in the urine of humans and various animal models. nih.gov In humans, metabolites of α-pyrrolidinohexiophenone (α-PHP) were identified in urine, with the most abundant phase II metabolites being glucuronidated alcohols. nih.gov Glucuronidation is a common phase II metabolic reaction where a glucuronic acid moiety is attached to the metabolite, further increasing its water solubility and facilitating its excretion. The urinary excretion of phenytoin, for example, mainly consists of its hydroxylated metabolite and its O-glucuronide. nih.gov

The analysis of urinary metabolites is a key method for understanding the metabolic pathways of a compound and for detecting its use. cdc.gov For N-methyl-2-pyrrolidone, its metabolites are measured in urine for biological monitoring of exposure. nih.gov

Table 2: Identified Urinary Metabolites of Selected Pyrrolidine Analogues

| Parent Compound | Major Urinary Metabolites | Metabolic Pathways Indicated | Reference |

|---|---|---|---|

| α-PVP Analogues (e.g., 4MeO-α-PVP) | Reduced alcohols, Pyrrolidone metabolites, O-demethylated metabolites | Carbonyl reduction, Pyrrolidine ring oxidation, O-demethylation | researchgate.net |

| α-PHP | Reduced alcohols (and their glucuronides), Lactam metabolites, Oxidized side-chain metabolites | Carbonyl reduction, Pyrrolidine ring oxidation, Aliphatic oxidation, Glucuronidation | nih.gov |

| N-Methyl-2-pyrrolidone (NMP) | 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), 2-hydroxy-N-methylsuccinimide (2-HMSI) | Pyrrolidine ring hydroxylation, Oxidation to succinimide | nih.gov |

| Phenazopyridine | Hydroxylated parent drug (e.g., 5-hydroxy PAP) | Aromatic hydroxylation, Azo-bond cleavage | nih.gov |

Note: This table summarizes identified metabolites from related compounds to infer the likely metabolic products of this compound.

Computational Chemistry and in Silico Drug Design for 2 2,3 Dimethoxyphenyl Pyrrolidine

Molecular Docking Studies with Specific Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mechanism and estimating the binding affinity, often represented by a docking score. While specific molecular docking studies for 2-(2,3-Dimethoxyphenyl)pyrrolidine against targets such as Dihydrofolate Reductase (DHFR), Cyclooxygenase (COX) enzymes, or other cancer-related proteins are not extensively available in published literature, a hypothetical docking study can illustrate the potential application of this method.

Such a study would involve preparing the 3D structure of this compound and docking it into the active sites of relevant proteins. The results would predict the binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) governing the binding. For instance, docking against COX-2 could suggest potential anti-inflammatory activity, while docking against cancer-related proteins like KIF2C could indicate anti-cancer potential. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound This table illustrates the type of data generated from a molecular docking study. The binding energy values are hypothetical and represent the predicted affinity of the compound for the target protein's active site. More negative values typically indicate stronger predicted binding.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dihydrofolate Reductase (DHFR) | 1DHF | -7.2 | Ile5, Phe31, Ile94 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |

| Kinesin family member 2C (KIF2C) | 5X7D | -6.8 | Glu115, Tyr125, Ala198 |

Molecular Dynamics Simulations for Binding Conformations and Stability Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are employed to analyze the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic nature of the binding, allowing researchers to observe conformational changes and assess the stability of the interactions predicted by docking. An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds.

Key metrics for stability analysis include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time suggests a stable binding conformation. While specific MD simulation data for this compound is not found in the reviewed literature, the methodology is standard for evaluating promising docking hits. nih.gov A stable complex would show the ligand remaining in the binding pocket with minimal fluctuation, confirming a favorable binding mode.

Quantum Chemical Modeling for Electronic Properties, Reactivity Prediction, and Conformational Analysis

Quantum chemical modeling, often utilizing Density Functional Theory (DFT), is used to investigate the intrinsic electronic properties of a molecule. smu.edu These properties are fundamental to understanding a molecule's reactivity, stability, and interaction capabilities. For this compound, DFT calculations can determine its optimized geometry, conformational preferences, and electronic structure.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. chemrxiv.org Visualization of these orbitals can reveal the regions of the molecule most likely to participate in chemical reactions, such as donating or accepting electrons. Although specific quantum chemical studies on this compound are not detailed in the literature, the methods are widely applied to novel heterocyclic compounds. researchgate.nettandfonline.com

Table 2: Hypothetical Quantum Chemical Properties of this compound This table presents hypothetical data that would be obtained from a quantum chemical analysis. These values help in understanding the electronic behavior and reactivity of the molecule.

| Property | Value (Hypothetical) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule |

Predictive Models for Pharmacokinetic Properties (e.g., ADME prediction)